(-)-Catechol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Catechin has been reported in Cinnamomum kotoense, Begonia nantoensis, and other organisms with data available.

Antioxidant Powerhouse

Catechins, particularly epigallocatechin gallate (EGCG), exhibit potent antioxidant properties []. Their chemical structure allows them to scavenge free radicals and prevent oxidative stress in cells, which is linked to various chronic diseases [].

Potential Role in Cancer Prevention

Studies suggest catechins might play a role in cancer prevention. They may inhibit cancer cell growth, proliferation, and angiogenesis (blood vessel formation in tumors) []. However, further research is needed to determine their effectiveness in human clinical trials [].

Antibacterial and Antiviral Effects

Research indicates catechins possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and viruses []. They may also reduce the virulence of pathogens by hindering toxin production []. This opens doors for exploring their use in combating bacterial and viral infections.

Anti-inflammatory Properties

Catechins exhibit anti-inflammatory effects by modulating inflammatory pathways within the body []. This makes them potential candidates for research on inflammatory diseases like arthritis and inflammatory bowel disease [].

Neuroprotective Potential

Studies suggest catechins might have neuroprotective properties. They may improve cognitive function and protect brain cells from damage associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more research is required to understand their precise mechanisms and potential therapeutic applications.

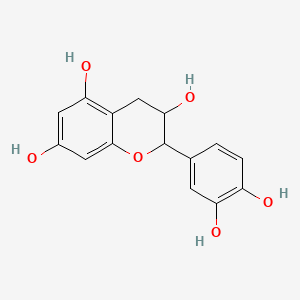

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as (-)-Epicatechin, is a flavonoid compound predominantly found in various plants, particularly in green tea. This compound is characterized by its unique chroman structure featuring three hydroxyl groups at the 3, 5, and 7 positions of the chroman ring and two additional hydroxyl groups on the phenolic ring. Its molecular formula is C15H14O6, and it has a molecular weight of approximately 290.27 g/mol. The compound exhibits a white to yellow crystalline appearance and is soluble in water and alcohol .

The primary scientific interest in catechin stems from its potential health benefits. The proposed mechanisms include:

- Oxidation: The hydroxyl groups can be oxidized to form quinones.

- Methylation: Hydroxyl groups can be methylated using methylating agents like dimethyl sulfate.

- Glycosylation: It can react with sugar moieties to form glycosides, enhancing its solubility and bioactivity.

These reactions are crucial for modifying the compound's properties and enhancing its biological activities.

This compound exhibits significant biological activities:

- Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative stress.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and pathways.

- Cardiovascular Benefits: Research suggests it may improve endothelial function and reduce blood pressure.

- Neuroprotective Effects: It has potential in protecting neuronal cells against damage associated with neurodegenerative diseases .

Several methods have been developed for synthesizing 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol:

- Extraction from Natural Sources: The primary method involves extracting the compound from green tea leaves using solvents like ethanol or methanol.

- Chemical Synthesis: Synthetic routes often involve the condensation of catechin derivatives with appropriate phenolic compounds under acidic conditions.

- Biotechnological Approaches: Using microbial fermentation processes to produce flavonoids from precursor compounds.

These methods vary in efficiency and yield depending on the source and conditions used.

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol has diverse applications:

- Nutraceuticals: Used in dietary supplements for its health benefits.

- Cosmetics: Incorporated into skincare products due to its antioxidant properties.

- Pharmaceuticals: Investigated for potential therapeutic effects against various diseases, including cancer and cardiovascular disorders.

Studies have shown that 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol interacts with various biological molecules:

- Protein Binding: It binds to proteins involved in cellular signaling pathways, modulating their activity.

- Enzyme Inhibition: It inhibits enzymes such as cyclooxygenase and lipoxygenase involved in inflammatory processes.

- Metal Ion Chelation: The compound can chelate metal ions, potentially reducing metal-induced oxidative stress .

Several compounds share structural similarities with 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Catechin | Contains similar chroman structure | Found abundantly in green tea; higher antioxidant capacity |

| Epicatechin Gallate | Gallate ester of epicatechin | Exhibits stronger anti-cancer properties |

| Quercetin | Flavonol with multiple hydroxyl groups | Known for its anti-inflammatory effects |

| Resveratrol | Stilbene structure with hydroxyl groups | Notable for its role in heart health |

2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol is unique due to its specific arrangement of hydroxyl groups which enhances its antioxidant capacity compared to these similar compounds.

The biosynthesis of 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol, commonly known as catechin, originates from the fundamental shikimate pathway, which serves as the gateway to metabolic diversity in plants [5]. The shikimate pathway is responsible for the biosynthesis of aromatic amino acids phenylalanine, tyrosine, and tryptophan through seven metabolic steps that convert phosphoenolpyruvate and erythrose 4-phosphate into chorismate [5]. This pathway is present in bacteria, fungi, algae, and plants, but notably absent in animals [5].

The phenylpropanoid metabolism begins with phenylalanine as the primary substrate, feeding into various biosynthetic pathways that generate structurally diverse compounds [31]. Phenylalanine ammonia lyase catalyzes the initial deamination step, converting phenylalanine to cinnamic acid [4]. This reaction represents the entry point from primary metabolism into the specialized phenylpropanoid pathway [24]. Subsequently, cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the C4 position to yield p-coumaric acid [24].

The activation of p-coumaric acid requires adenosine triphosphate-consuming condensation catalyzed by 4-coumarate:coenzyme A ligase, producing p-coumaroyl-coenzyme A [24]. This activated intermediate serves as the crucial precursor for flavonoid biosynthesis, representing the convergence point where the shikimate-derived phenylpropanoid pathway intersects with the acetate pathway for subsequent catechin formation [24].

| Pathway Step | Enzyme | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Initial deamination | Phenylalanine ammonia lyase | Phenylalanine | Cinnamic acid | None |

| Hydroxylation | Cinnamate 4-hydroxylase | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| Activation | 4-Coumarate:CoA ligase | p-Coumaric acid | p-Coumaroyl-CoA | ATP |

Enzymatic Cascade: Chalcone Synthase, Chalcone Isomerase, Flavanone 3-Hydroxylase, Dihydroflavonol 4-Reductase, and Leucoanthocyanidin Reductase Roles

The enzymatic cascade leading to catechin biosynthesis involves a precisely coordinated series of reactions catalyzed by specific enzymes [4]. Chalcone synthase, a type III polyketide synthase, catalyzes the first committed step in flavonoid biosynthesis by converting p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A into naringenin chalcone [10]. This enzyme functions as a homodimeric iterative polyketide synthase with independent active sites containing critical amino acids Cys164, Phe215, His303, and Asn336 [8].

Chalcone isomerase subsequently converts naringenin chalcone to naringenin through stereospecific cyclization [10]. Research has demonstrated that chalcone isomerase interacts with chalcone synthase through protein-protein interactions, forming metabolic complexes that enhance catalytic efficiency [10]. Studies using fluorescence resonance energy transfer have confirmed that chalcone isomerase-like proteins can increase naringenin production by approximately 400-fold while reducing formation of unwanted byproducts by 70% [14].

Flavanone 3-hydroxylase catalyzes the stereospecific hydroxylation of naringenin to form dihydrokaempferol [12]. Expression analysis in tea plants has revealed a positive correlation between flavanone 3-hydroxylase expression and catechin concentration in leaves of different developmental stages [12]. The enzyme exhibits specific activity of 32 nanomoles per minute per milligram of protein when expressed in bacterial systems [12].

Dihydroflavonol 4-reductase performs the crucial reduction of dihydroflavonols to leucoanthocyanidins using nicotinamide adenine dinucleotide phosphate hydrogen as a cofactor [13]. Multiple isoforms of this enzyme exist in tea plants, with different substrate specificities for dihydroquercetin, dihydrokaempferol, and dihydromyricetin [13]. Kinetic analyses have demonstrated that specific isoforms show highest conversion efficiency for different dihydroflavonol substrates [13].

Leucoanthocyanidin reductase catalyzes the final step in catechin biosynthesis, converting leucocyanidin to catechin [15]. This enzyme produces trans-flavan-3-ols and has been purified to near homogeneity from proanthocyanidin-rich plant tissues [17]. The enzyme functions as a monomer of 43 kilodaltons with highest specific activity for catechin synthesis at approximately 10 micromoles per minute per milligram of protein [17].

| Enzyme | Substrate | Product | Cofactor | Specific Activity |

|---|---|---|---|---|

| Chalcone synthase | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | None | Variable |

| Chalcone isomerase | Naringenin chalcone | Naringenin | None | Enhanced 400-fold with CHIL |

| Flavanone 3-hydroxylase | Naringenin | Dihydrokaempferol | 2-Oxoglutarate, Fe²⁺ | 32 nmol/min/mg |

| Dihydroflavonol 4-reductase | Dihydrokaempferol | Leucocyanidin | NADPH | Variable by isoform |

| Leucoanthocyanidin reductase | Leucocyanidin | Catechin | NADPH | 10 μmol/min/mg |

Tissue-Specific Biosynthesis in Vascular Plants

Catechin biosynthesis exhibits remarkable tissue-specific regulation in vascular plants, with distinct patterns of accumulation across different plant organs and developmental stages [19]. Electron microscopy studies have revealed that catechins are localized within restricted regions of central vacuoles in mesophyll cells, while being absent from epidermal cells [19]. Additionally, two distinct types of small vacuoles, measuring 0.5-3 micrometers, are present in mesophyll cells, with one type containing catechins throughout its lumen and the other maintaining an electron-lucent interior [19].

The biosynthetic machinery shows differential expression patterns during leaf development, with transcript levels of key biosynthetic genes being at least 5-fold higher in young leaves compared to mature leaves [27]. Chalcone synthase genes exhibit varying expression patterns, with chalcone synthase 1 and chalcone synthase 3 peaking at the second leaf stage, while chalcone synthase 2 shows maximum expression in first leaves [27]. Leucoanthocyanidin reductase expression fluctuates dramatically, decreasing by 20% at the first leaf stage before rising sharply to peak at the second leaf stage [27].

Transcriptomic analyses have identified tissue-specific regulation through transcription factors, particularly GOLDEN2-LIKE genes that enhance catechin biosynthesis through light-mediated pathways [21]. These transcription factors directly regulate the expression of MYB5b, a key regulatory gene involved in catechin accumulation [21]. Suppression studies have demonstrated that reduced GOLDEN2-LIKE expression leads to decreased MYB5b expression and corresponding reduction in catechin accumulation [21].

The tissue-specific distribution extends to specialized cell types, with guard cells, guard mother cells, and adjacent epidermal cells showing distinct catechin accumulation patterns [23]. Ultraviolet microscopy and microfluorospectrophotometry have revealed that epidermal catechins exhibit strong blue fluorescence with emission maxima at approximately 480 nanometers when excited by ultraviolet light at 365 nanometers [23].

| Tissue Type | Catechin Localization | Expression Level | Developmental Stage |

|---|---|---|---|

| Mesophyll cells | Central vacuoles | High | Young leaves |

| Epidermal cells | Absent | Low | All stages |

| Guard cells | Concentrated | High | Mature leaves |

| Mature leaves | Reduced | 5-fold lower | Late development |

Distribution in Camellia sinensis, Vitis vinifera, and Theobroma cacao

Camellia sinensis Distribution

Tea plants exhibit the highest natural concentrations of catechins among plant species, with total catechin content varying significantly between cultivars [6]. Analysis of different tea varieties has revealed that cultivar Y510 contains total catechin levels 1.1 to 1.8-fold higher than other varieties, with gallocatechin gallate reaching 54.5 milligrams per gram and catechin achieving 16.8 milligrams per gram [6]. The proportion of non-epicatechins to total catechins in this variety reaches 41.5%, substantially higher than the typical 1.8-1.9% found in standard cultivars [6].

Developmental regulation in tea plants shows catechin accumulation correlating with specific gene expression patterns [25]. Transcriptomic studies have identified 217 differentially expressed genes in the flavonoid biosynthetic pathway, with 150 genes specifically assigned to catechin biosynthesis [25]. The expression of anthocyanidin synthase, anthocyanidin reductase, and leucoanthocyanidin reductase genes shows positive correlation with corresponding catechin concentrations across different developmental stages [25].

Environmental factors significantly influence catechin distribution in tea plants, with light intensity playing a crucial regulatory role [21]. Shading treatments reduce catechin accumulation, while normal light conditions enhance biosynthesis through activation of light-responsive transcription factors [21]. The expression of key biosynthetic genes including phenylalanine ammonia lyase, cinnamate 4-hydroxylase, and flavonoid 3'-hydroxylase decreases under shading conditions [21].

Vitis vinifera Distribution

Grape varieties demonstrate substantial variation in catechin content, with concentrations ranging from 1.91 to 6.3 milligrams per liter across different cultivars [20]. Airen grape juice contains the highest catechin concentration at 6.3 milligrams per liter, representing 33.3% more than Gewürztraminer and 50% more than Verdejo varieties [20]. This concentration exceeds Tempranillo catechin levels by 42% and is three times higher than Sauvignon Blanc [20].

Epicatechin distribution in grape varieties shows Gewürztraminer containing the highest levels at 3.33 milligrams per liter, followed by Airen at 2.77 milligrams per liter [20]. The functional relevance of these concentrations has been established through statistical analysis, with most varieties showing functional relevance levels of 2-3 [20]. The variation in catechin content among grape varieties has been attributed to genetic factors and environmental growing conditions [20].

Theobroma cacao Distribution

Cocoa beans contain catechins as part of their phenolic compound profile, with concentrations varying by variety, production area, and processing conditions [22]. Fresh cocoa beans from the Tingo María region exhibit the highest catechin content, ranging from 0.065 to 0.020 grams per 100 grams dry weight [22]. These levels significantly exceed those found in beans from San Alejandro and Curimana production areas [22].

Processing significantly affects catechin retention in cocoa, with concentrations decreasing during fermentation, drying, and liquor production [22]. The catechin content drops to 0.001 grams per 100 grams in final cocoa liquor products [22]. Epicatechin shows similar patterns, with fresh beans containing higher levels that decline through processing stages [22]. The altitude of production areas correlates with catechin content, with higher elevation regions producing beans with enhanced catechin concentrations [22].

| Species | Tissue/Product | Catechin Content | Epicatechin Content | Processing Effect |

|---|---|---|---|---|

| Camellia sinensis | Young leaves | 16.8-54.5 mg/g | Variable | Minimal loss |

| Vitis vinifera | Grape juice | 1.91-6.3 mg/L | 2.03-3.33 mg/L | Stable |

| Theobroma cacao | Fresh beans | 0.02-0.065 g/100g | Variable | 98% reduction |

Solvent-Based Extraction: Hot Water Extraction versus Ultrasonic Assisted Extraction versus Ethanol Efficiency

Solvent-based extraction represents the foundational approach for isolating 2-(3,4-Dihydroxyphenyl)chroman-3,5,7-triol from plant matrices, with three primary methodologies demonstrating distinct performance characteristics. Hot Water Extraction emerges as the most efficient conventional approach, achieving total catechin yields ranging from 61.41 to 70.36 milligrams per liter under optimized conditions of 80 degrees Celsius at a 1:50 sample-to-solvent ratio [1] [2]. The superior performance of Hot Water Extraction stems from the enhanced solubility of catechin compounds at elevated temperatures, facilitating the disruption of hydrogen bonds between catechins and plant cell matrices [1] [3].

Ultrasonic Assisted Extraction demonstrates comparable efficiency to Hot Water Extraction, yielding 60.1 to 65.2 milligrams per liter of total catechins under identical temperature and ratio conditions [1] [2]. The cavitation effects generated by ultrasonic waves create microscopic bubbles that collapse violently, generating localized high-pressure zones that enhance cell wall disruption and mass transfer [4] [5]. Research findings indicate that ultrasonic frequencies below 40 kilohertz provide optimal extraction efficiency while minimizing catechin degradation through free radical formation [5] [6].

Ethanol extraction exhibits the lowest efficiency among the three methodologies, producing yields of 55.8 to 62.1 milligrams per liter at 70 degrees Celsius [1] [2]. However, ethanol-based systems demonstrate enhanced selectivity for specific catechin derivatives. Studies utilizing ethyl acetate-dichloromethane solvent systems achieve significantly higher catechin content compared to chloroform-ethyl acetate approaches, with recovery rates improving by 10.6 percent for epigallocatechin and 25.1 percent for epicatechin gallate [7] [8].

Pressurized liquid extraction using methanol produces notably superior results for both catechin and epicatechin recovery compared to magnetic stirring, ultrasound-assisted extraction, and pressurized liquid extraction using alternative solvents [9]. The technique maintains catechin stability at temperatures up to 130 degrees Celsius, beyond which recovery rates fall below 95 percent [9]. Optimized pressurized liquid extraction protocols achieve relative standard deviations of 3.21 percent for catechin and 2.96 percent for epicatechin with extraction cycles completed in 10 minutes [9].

Solid-Phase Extraction for Catechin Isolation

Solid-phase extraction utilizing macroporous resins represents a critical purification step for achieving high-purity catechin fractions. XAD-2 macroporous adsorption resin demonstrates exceptional performance for catechin isolation, with optimal dosages ranging from 188 to 200 milligrams providing maximum extraction efficiency [10] [11]. The resin's styrene divinyl benzene polymer structure creates favorable interactions with phenolic compounds through pi-pi stacking and hydrophobic interactions [12] [13].

Deep eutectic solvents combined with solid-phase extraction create synergistic effects that enhance catechin recovery. Tetraethylammonium chloride combined with octanoic acid in a 1:3 molar ratio serves as the optimal elution solvent for XAD-2 resin systems [10] [11]. This hydrophobic deep eutectic solvent demonstrates superior elution performance compared to conventional organic solvents, achieving recovery yields ranging from 98.8 to 118.8 percent for catechin and 96.2 to 115.4 percent for epicatechin [10] [11].

Optimization studies reveal that 400 microliters of deep eutectic solvent volume provides optimal extraction efficiency, with adsorption times of 10 to 11 minutes ensuring complete analyte-sorbent interaction [10] [11]. Desorption times of 20 minutes prevent re-adsorption of resolved target compounds while maintaining high recovery rates [11]. The methodology achieves coefficients of determination greater than 0.9917 and precision values less than 5 percent [10] [11].

Polyamide and Sephadex LH-20 resins serve as alternative solid-phase extraction materials, though with reduced efficiency compared to XAD-2 systems [14] [12]. C18 reversed-phase solid-phase extraction cartridges demonstrate utility for sample preparation prior to chromatographic analysis, offering simplified protocols for routine analytical applications [15] [12].

Chromatographic Separation: High-Performance Liquid Chromatography and Ultra-High-Performance Liquid Chromatography Optimization

Ultra-High-Performance Liquid Chromatography systems equipped with sub-2 micrometer particle columns facilitate rapid and high-resolution separation of catechin compounds. C18 columns with 1.8 micrometer particles and dimensions of 50 by 2.1 millimeters achieve baseline separation of six major catechins and caffeine within 3 minutes [16] [17]. The gradient elution system utilizes pH 2.5 triethanolamine phosphate buffer and acetonitrile, producing detection limits ranging from 0.1 to 0.4 micrograms per milliliter [16].

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry provides enhanced selectivity and sensitivity for catechin quantification. Validated methods achieve linearity coefficients greater than 0.9991 across concentration ranges from 50 to 5000 nanograms per milliliter, with limits of detection ranging from 1.5 to 7.5 nanograms per milliliter [17]. The complete analytical procedure, including system equilibration, requires only 4 minutes per analysis [17].

Conventional High-Performance Liquid Chromatography systems using C18 columns with 2.2 micrometer particles and 150 by 2.1 millimeter dimensions achieve comprehensive catechin separation within 13 minutes [18] [19]. Mobile phase optimization studies demonstrate that acetonitrile-water-triethylamine systems at pH 4.0 provide excellent peak resolution with correlation coefficients of 0.9992 [19]. Flow rates of 1.0 milliliter per minute and detection wavelengths of 280 nanometers optimize signal-to-noise ratios for quantitative analysis [15] [18].

Semi-preparative High-Performance Liquid Chromatography enables large-scale purification of individual catechin compounds. Reversed-phase C18 columns achieve high-purity isolation exceeding 98 percent for major catechin derivatives [20] [21]. Sequential mobile phase systems utilizing water-dimethylformamide-methanol-acetic acid followed by water-acetonitrile-methanol-acetic acid optimize separation selectivity for different catechin classes [22].

High-speed countercurrent chromatography provides solvent-free separation alternatives for preparative-scale catechin purification. Liquid-liquid partitioning systems using n-hexanes-ethyl acetate-water enable separation of epicatechin gallate and epigallocatechin gallate with purities exceeding 98 percent [20] [23]. The methodology proves suitable for scale-up to significantly larger quantities while maintaining separation efficiency [20] [23].

Green Chemistry Approaches for Industrial-Scale Production

Supercritical carbon dioxide extraction represents the most environmentally sustainable approach for industrial-scale catechin production. Operating conditions of 30 megapascals pressure, temperatures ranging from 40 to 70 degrees Celsius, and 80 percent ethanol modifier achieve catechin yields of 844.25 milligrams per 100 milliliters [24] [25] [26]. The supercritical fluid's density approaches that of liquids while maintaining gas-like viscosity, providing superior penetration and extraction efficiency compared to conventional solvents [27].

Optimization studies demonstrate that particle sizes of 0.1774 millimeters and carbon dioxide flow rates of 3 milliliters per minute maximize extraction efficiency [24]. The addition of 5 percent methanol as a co-solvent enhances the extraction of polar catechin compounds through increased solvating power [24] [28]. Scale-up protocols achieve 100-fold increases in production capacity while maintaining extraction selectivity [26].

Deep eutectic solvents composed of choline chloride and lactic acid provide economically viable alternatives for large-scale catechin extraction. Optimal formulations utilizing 1:2 molar ratios at 66 degrees Celsius for 8 minutes achieve total catechin yields of 153.7 plus or minus 5.2 milligrams per gram [29] [30]. The biodegradable nature of deep eutectic solvent components eliminates waste disposal concerns while maintaining extraction efficiency comparable to conventional organic solvents [30] [31].

Microwave Assisted Extraction utilizing deep eutectic solvents reduces processing times to 4 to 6 minutes while achieving catechin yields ranging from 125 to 180 milligrams per gram [32] [33] [34]. Power settings between 600 and 800 watts at 80 degrees Celsius optimize extraction kinetics without causing thermal degradation of target compounds [35] [34] [36]. Techno-economic analysis demonstrates return on investment of 324.65 percent with payback periods of 0.31 years for commercial-scale operations producing 3.30 kilograms catechin mixture per batch [37].

Subcritical water extraction combined with pulsed electric field pretreatment achieves catechin yields of 44.35 plus or minus 2.00 milligrams per gram at 130 degrees Celsius and 10 megapascals pressure [38]. The pretreatment enhances cell wall permeabilization, increasing total catechin extraction by 15.43 percent compared to subcritical water extraction alone [38]. The water-based approach eliminates organic solvent requirements while maintaining energy efficiency through reduced processing temperatures compared to supercritical carbon dioxide systems [38].

Ionic liquid extraction systems utilizing 0.1 molar concentrations achieve catechin yields of 84.12 grams per 100 grams at 80 degrees Celsius within 4 minutes [39] [40]. Girard's reagent T combined with malic acid in 2:1 ratios demonstrates superior extraction efficiency compared to conventional ionic liquids, achieving comparable yields to methanol-water mixtures while providing enhanced selectivity for catechin compounds over interfering matrix components [30] [40] [41].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types